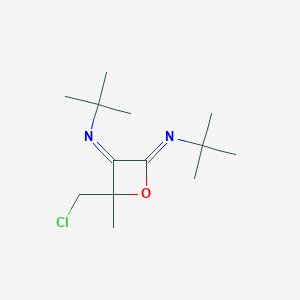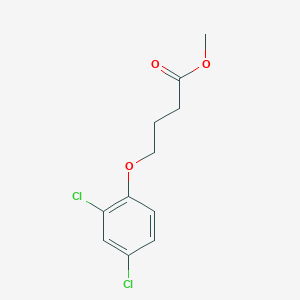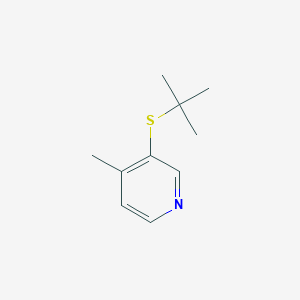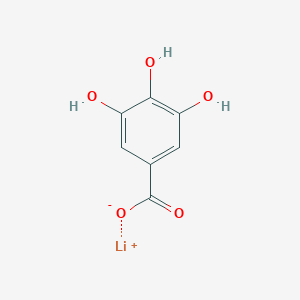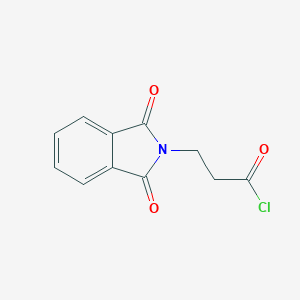
1,3-二氢-1,3-二氧代-2H-异吲哚-2-丙酰氯
描述
Synthesis Analysis
The synthesis of compounds related to 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride has been explored through various methods. One approach involves the development of two protocols for the synthesis of 1,3-di[alkoxy(aryloxy)carbonyl]-2-oxo-2,3-dihydroindoles. These compounds are synthesized starting from N,O-diacyl derivatives, which are obtained by treating 2-oxindoles with chloroformic acid esters and triethylamine. The first protocol described is a rearrangement of N,O-diacylated compounds in the presence of 4-dimethylaminopyridine, leading to N,C(3)-diacylated products with identical acyl groups at both positions. The second protocol involves O-deacylation followed by O-acylation and rearrangement, resulting in N,C(3)-diacylated 2-oxindoles with different acyl groups in the two positions .
Molecular Structure Analysis
The molecular structure of 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride and its derivatives is characterized by the presence of the 2-oxo-2,3-dihydroindole core. This core structure is modified through various synthetic protocols to introduce different acyl groups, which can significantly affect the compound's properties and reactivity. The presence of stereogenic centers, particularly in the synthesis of tetrahydro-1H-isoindolones, indicates the potential for isomerization and the formation of multiple stereoisomers, which can be controlled to achieve high diastereoselectivity .
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by the ability to undergo various transformations. For instance, the sequential three-component copper-catalyzed coupling/propargyl-allenyl isomerization/[4 + 2] cyclization reaction provides a method for synthesizing highly substituted tetrahydro-1H-isoindolones. This reaction involves the use of conjugated vinylic alkynes, imines, and α,β-unsaturated enoic acid chlorides, showcasing the versatility of the core structure in participating in complex reactions that generate multiple stereogenic centers in a single step .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride are not detailed in the provided papers, the synthesis methods and molecular structure analysis suggest that these compounds are likely to have unique properties based on their acyl substitutions and the presence of stereogenic centers. The diastereoselectivity observed in the synthesis of tetrahydro-1H-isoindolones implies that the physical properties such as melting points, solubility, and crystallinity could vary significantly between isomers. The chemical properties, including reactivity and stability, would also be influenced by the specific acyl groups and the overall molecular conformation .
科学研究应用
聚合物降解和稳定
对聚氯乙烯(PVC)热降解的关键综述支持了特定氯结构缺陷参与热脱氢氯化的引发。了解这一过程对于理解 PVC 的稳定性和降解途径至关重要,PVC 是一种在各种应用中常见的聚合物材料 (Starnes,2002)。
二醇的生物生产
关于生物生产的 1,3-丙二醇和 2,3-丁二醇的下游加工研究突出了从发酵液中分离这些化学物质的重要性。这些二醇具有广泛的应用,包括作为聚合物的单体和溶剂 (Xiu 和 Zeng,2008)。
药物发现中的点击化学
通过铜(I) 催化的叠氮化物-炔烃环加成反应合成 1,4-二取代 1,2,3-三唑是药物发现、生物缀合和材料科学中的关键反应。这篇综述强调了三唑作为有机合成中多功能支架的作用及其在不同领域的应用 (Kaushik 等人,2019)。
水泥基材料中的氯化物结合
对水泥基材料暴露于外部氯化物环境时的氯化物结合的全面综述讨论了所涉及的复杂性。这项研究对于理解混凝土结构在富含氯化物的环境中的耐久性和寿命至关重要 (Yuan 等人,2009)。
环保合成方法
详细介绍了基于环保程序使用铜催化的叠氮化物-炔烃环加成反应(CuAAC)合成三唑的进展,包括使用微波辐射和水作为溶剂。这些方法旨在提高反应效率,同时最大程度地减少对环境的影响 (de Souza 等人,2019)。
属性
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-9(14)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQHPUCQCWTFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169073 | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride | |
CAS RN |
17137-11-0 | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17137-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017137110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOLE-2-PROPIONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8D9N4EZF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

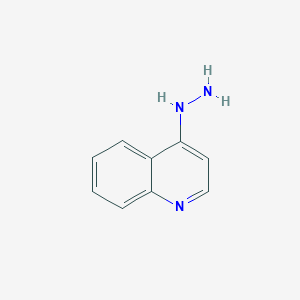
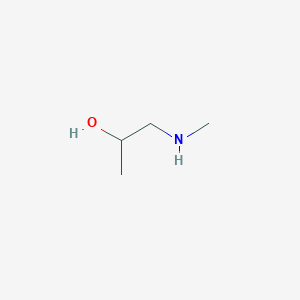
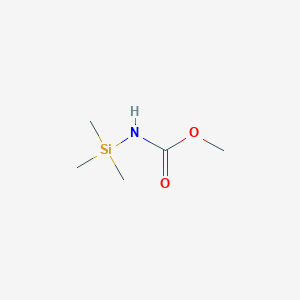
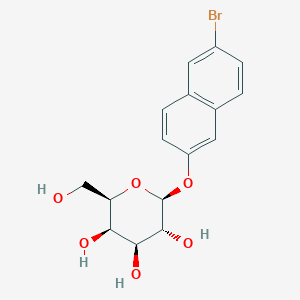
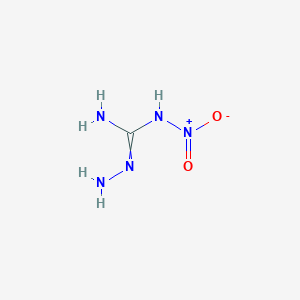
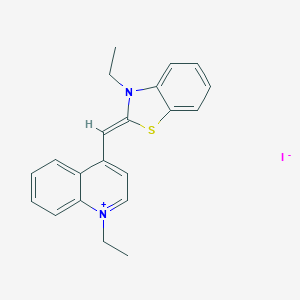
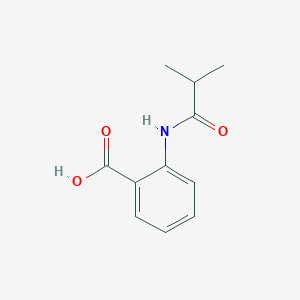
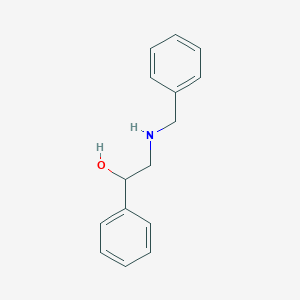
![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)
